Pyrrole-3-butyric acid

Catalog No.
S1908307
CAS No.
30000-61-4
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole-3-butyric acid

CAS Number

30000-61-4

Product Name

Pyrrole-3-butyric acid

IUPAC Name

4-(1H-pyrrol-3-yl)butanoic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11)

InChI Key

ZILGRACWFSKIFU-UHFFFAOYSA-N

SMILES

C1=CNC=C1CCCC(=O)O

Canonical SMILES

C1=CNC=C1CCCC(=O)O

Organocatalytic Synthesis of Pyrroles

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Organocatalysis.

Summary of the Application: Pyrroles have gained much attention due to their remarkable biological activities, pharmaceutical applications, and use as an intermediate in the synthesis of many natural products and material science applications . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, including pyrroles .

Methods of Application: The synthesis of pyrroles has been achieved through various traditional methods such as the Hantzsch pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Results or Outcomes: The organocatalytic synthesis of pyrroles has led to the construction of the pyrrole ring, which is a key component in many biologically active compounds and materials .

Electroconductive Hydrogels

Scientific Field: This application is in the field of Material Science and Biomedical Engineering.

Summary of the Application: Electroconductive hydrogels (ECH) are polymeric blends or conetworks that combine inherently conductive electroactive polymers (CEPs) with hydrated hydrogels . Pyrrole is one of the monomers used in the synthesis of these hydrogels .

Methods of Application: An alternative approach is the postpolymerization modification via electrochemical overoxidation to convert PPy to OPPy, which becomes enriched in hydroxyl .

Results or Outcomes: The key applications of ECHs, as biorecognition membranes for implantable biosensors, as electrostimulated drug eluting devices, and as the low interfacial impedance layer on neuronal prostheses, provide great new horizons for biodetection devices .

Drug Discovery

Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry.

Summary of the Application: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Methods of Application: The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .

Results or Outcomes: The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

Biofabrication Using Pyrrole Electropolymerization

Scientific Field: This application is in the field of Bioengineering and Biomedical Sciences.

Summary of the Application: Biofabrication using pyrrole electropolymerization is used for the immobilization of glucose oxidase and lactate oxidase on implanted microfabricated biotransducers .

Methods of Application: The influence of EDC-NHS covalent conjugation of glucose oxidase with 4-(3-pyrrolyl) butyric acid (monomerization) and with 4-sulfobenzoic acid (sulfonization) on biosensor performance was examined .

Results or Outcomes: As the extent of enzyme conjugation was increased, sensitivity decreased for monomerized enzymes but increased for sulfonized enzymes .

Pyrrole-3-butyric acid is a chemical compound characterized by its pyrrole ring structure, which is a five-membered aromatic heterocycle containing one nitrogen atom. Its molecular formula is C8H11NO2C_8H_{11}NO_2, and it has a molecular weight of approximately 153.18 g/mol. The compound features a butyric acid side chain at the third position of the pyrrole ring, which contributes to its unique properties and biological activities. Pyrrole derivatives, including pyrrole-3-butyric acid, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles and potential therapeutic applications .

Typical of pyrrole compounds:

  • Electrophilic Substitution: Pyrroles are more reactive than other aromatic compounds due to the electron-donating nature of the nitrogen atom. Pyrrole-3-butyric acid can participate in electrophilic substitution reactions, where electrophiles attack the carbon atoms of the ring .
  • N-Alkylation and Acylation: The nitrogen atom in pyrrole-3-butyric acid can be alkylated or acylated, leading to various derivatives that may exhibit enhanced biological activity .
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, which might alter the compound's biological properties .

Pyrrole-3-butyric acid exhibits several biological activities, making it a subject of interest in pharmacology:

  • Anti-inflammatory Properties: Research indicates that pyrrole derivatives can possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
  • Antimicrobial Activity: Compounds with a pyrrole structure have shown activity against various pathogens, including drug-resistant strains of bacteria .
  • Neuroprotective Effects: Some studies suggest that pyrrole derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of pyrrole-3-butyric acid can be achieved through several methods:

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of β-ketoesters with primary amines and aldehydes under acidic conditions to form pyrroles. Modifications can be made to introduce the butyric acid side chain at the appropriate position .
  • Paal-Knorr Synthesis: A classical method where 1,4-dicarbonyl compounds react with ammonia or amines to yield substituted pyrroles. This method can be adapted for synthesizing pyrrole-3-butyric acid by selecting appropriate starting materials .
  • Cyclization Reactions: Utilizing various cyclization strategies involving precursors that contain both the pyrrole moiety and the butyric acid functionality can lead to efficient synthesis routes .

Pyrrole-3-butyric acid has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting inflammation, infections, or neurological conditions .
  • Agricultural Chemicals: Its antimicrobial properties suggest possible applications in crop protection against pathogens .
  • Material Science: Pyrroles are often used in creating conductive polymers and other materials due to their electronic properties .

Research on interaction studies involving pyrrole-3-butyric acid has focused on its binding affinity with various biological targets:

  • Protein Interactions: Studies have indicated that pyrrole derivatives can interact with proteins involved in inflammatory pathways, potentially modulating their activity .
  • Enzyme Inhibition: Some studies suggest that these compounds may inhibit enzymes linked to disease processes, providing a mechanism for their therapeutic effects .

Pyrrole-3-butyric acid shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Feature
PyrroleFive-membered heterocycleAntimicrobialBasic structure without side chains
Pyrrole-2-carboxylic acidPyrrole with carboxylic groupAnti-inflammatoryCarboxylic group at position 2
IndoleSix-membered fused ringAntidepressantContains an additional benzene ring
FuranFive-membered heterocycleAntioxidantOxygen atom instead of nitrogen

Pyrrole-3-butyric acid is unique due to its specific substitution pattern on the pyrrole ring and its butyric acid side chain, which enhances its solubility and biological activity compared to simpler pyrroles or indoles.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Pyrrole-3-butyric acid

Dates

Modify: 2023-08-16

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